molecular formula C12H21ClN2O2S B1521196 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride CAS No. 1193389-59-1

4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride

Cat. No.: B1521196
CAS No.: 1193389-59-1
M. Wt: 292.83 g/mol
InChI Key: OMZMWFQEOQCULA-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aminoethyl group attached to a benzene ring that is further substituted with diethylamino and sulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. One common method involves the sulfonation of N,N-diethylbenzene-1,4-diamine followed by the introduction of the aminoethyl group through a reductive amination reaction. The reaction conditions typically require the use of strong acids, such as sulfuric acid, and reducing agents like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding nitro compounds or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like ammonia or amines, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation products: Nitro derivatives, hydroxylated compounds.

  • Reduction products: Primary or secondary amines.

  • Substitution products: Various amine or sulfonamide derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride exerts its effects depends on its molecular targets and pathways. For instance, in biochemical assays, it may act as an inhibitor or activator of specific enzymes, thereby modulating biological processes. The exact mechanism can vary based on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-(1-Aminoethyl)phenol

  • N,N-Diethylbenzenesulfonamide

  • 4-(1-Aminoethyl)aniline

Uniqueness: 4-(1-Aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S.ClH/c1-4-14(5-2)17(15,16)12-8-6-11(7-9-12)10(3)13;/h6-10H,4-5,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZMWFQEOQCULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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